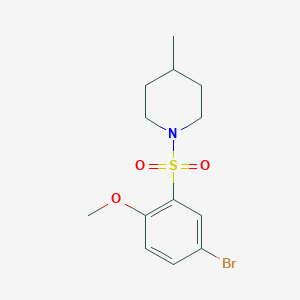

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine

Description

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3S/c1-10-5-7-15(8-6-10)19(16,17)13-9-11(14)3-4-12(13)18-2/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTPUTRVKLIAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-bromo-2-methoxybenzenesulfonyl chloride. This can be achieved by reacting 5-bromo-2-methoxybenzenesulfonic acid with thionyl chloride.

Formation of the Piperidine Derivative: The next step involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the sulfonyl group can enhance its binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the phenyl ring and piperidine backbone. These modifications influence electronic properties, steric effects, and biological/catalytic activity:

Key Observations :

Biological Activity

1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine is a sulfonamide compound notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group linked to a 5-bromo-2-methoxyphenyl moiety. Its unique structure is significant in its biological interactions:

- Sulfonamide Group : Known for antibacterial properties.

- Bromo and Methoxy Substituents : Facilitate electrophilic aromatic substitution reactions, enhancing the compound's reactivity.

Biological Activities

Research indicates that 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine exhibits several biological activities:

- Antibacterial Activity : The sulfonamide moiety contributes to its effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Preliminary studies suggest potential in modulating inflammatory pathways.

- Analgesic Properties : May provide pain relief through central nervous system interactions.

- Antiulcer Potential : Capable of inhibiting gastric acid secretion, indicating possible use in treating ulcers.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.

- Receptor Binding : Interactions with receptors such as serotonin receptors have been noted, influencing neurotransmission and pain pathways.

Data Table of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | Treatment of bacterial infections |

| Anti-inflammatory | Modulation of inflammatory mediators | Management of inflammatory diseases |

| Analgesic | Interaction with CNS pain pathways | Pain management |

| Antiulcer | Inhibition of gastric acid secretion | Treatment of peptic ulcers |

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine:

- Antimicrobial Studies : A study demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent .

- Anti-inflammatory Research : In vitro assays indicated that the compound effectively reduced pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory properties .

- Pharmacokinetic Studies : Research on the pharmacokinetics revealed favorable absorption characteristics, indicating potential for oral bioavailability and therapeutic use .

Q & A

Q. What are the optimized synthetic routes for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperidine?

The synthesis typically involves sulfonylation of 4-methylpiperidine with a brominated aromatic sulfonyl chloride. For example, a related electrophile, 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, is synthesized by reacting 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride under basic conditions (pH 9 maintained with aqueous Na₂CO₃) in methanol. The reaction proceeds via nucleophilic substitution, yielding the sulfonylated piperidine derivative after 1 hour of stirring . Optimization may include solvent selection (e.g., DMF for solubility) and purification via recrystallization.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural elucidation relies on spectroscopic and crystallographic methods:

- ¹H-NMR : Key peaks include the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and piperidine methyl group (δ ~1.2 ppm).

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, confirming sulfonyl group geometry and piperidine ring conformation .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 318 for C₁₂H₁₆BrNO₂S) validate molecular weight .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Initial screening may include:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the sulfonyl group’s electrophilic properties .

Advanced Research Questions

Q. How does the compound behave under acidic or basic conditions?

Stability studies reveal structural rearrangements under harsh conditions:

- Acidic (H₂SO₄, 100°C) : Sulfonyl group migration may yield isomeric bis-piperidine sulfonates (55–70% yield) .

- Basic (NaOH/EtOH, reflux) : Cleavage of the methanone group produces 4-methylpiperidine and sulfonated carboxylic acid derivatives (>90% yield) . These transformations highlight the need for pH-controlled storage and reaction environments.

Q. Can this compound be radiolabeled for receptor-binding studies?

Yes, fluorinated analogs (e.g., ¹⁸F-labeled derivatives) are synthesized via nucleophilic substitution. For example, 1-(2-{(2R)-1-[(fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine has been used in PET imaging to study serotonin 5-HT₇ receptor distribution in rodent and feline models . Radiolabeling protocols require precursor nitro compounds and anhydrous conditions to maximize radiochemical yield.

Q. What computational approaches predict its target interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to enzymes/receptors. The sulfonyl group often interacts with catalytic lysine or arginine residues, while the bromomethoxy aryl moiety occupies hydrophobic pockets. Pharmacophore modeling can guide structural modifications to enhance affinity .

Q. How do substituent variations impact bioactivity?

Structure-activity relationship (SAR) studies show:

- Bromine position : Para-substitution on the aryl ring enhances antimicrobial activity by 2–4-fold compared to meta-substitution .

- Piperidine methylation : The 4-methyl group reduces steric hindrance, improving binding to flexible active sites .

- Sulfonyl group replacement : Replacing sulfonyl with carbonyl decreases stability under physiological conditions .

Q. What analytical methods quantify degradation products?

- HPLC-MS : Reverse-phase C18 columns with methanol/water gradients resolve degradation products. MS/MS identifies fragments like m/z 214 (cleavage at the sulfonyl group) .

- TGA/DSC : Thermal stability analysis (e.g., decomposition onset at ~200°C) informs storage guidelines .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.